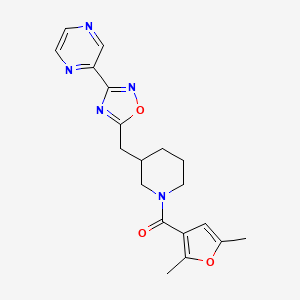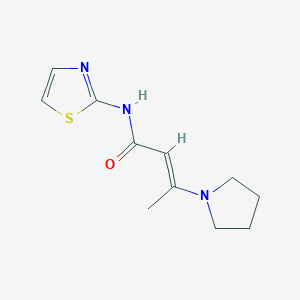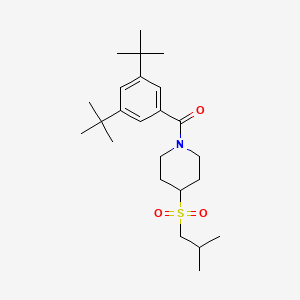
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholinosulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholinosulfonyl)benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
Molecular structure studies, such as those by Kovalevsky, Shishkin, and Ponomarev (1998), focus on amino and nitro derivatives of benzene, which serve as model compounds in studies of spatial structures and reactivities of monomer units in polymers. These studies highlight the importance of understanding the molecular configurations and electronic properties of complex organic molecules, which can be relevant to the study of "6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-(morpholinosulfonyl)benzoate" (Kovalevsky, Shishkin, & Ponomarev, 1998).
Synthetic Methodologies
Research on synthetic methodologies, such as the work of Roberts, Joule, Bros, and Álvarez (1997), involves the synthesis of complex organic structures from simpler precursors. This includes the development of novel routes for the synthesis of pyrrolo[4,3,2-de]quinolines, which can be applied to the synthesis of complex molecules like "this compound" (Roberts, Joule, Bros, & Álvarez, 1997).
Chemical Reaction Studies
Studies on chemical reactions, such as the anodic oxidation of 2-nitrobenzenesulfenamides (Sayo, Yamada, & Michida, 1983), explore the electrochemical properties and reactivity of nitrogen-containing compounds. Such research provides insights into the reactivity and potential applications of "this compound" in various chemical transformations (Sayo, Yamada, & Michida, 1983).
Propiedades
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O8S/c1-11-10-14(15(20(23)24)16(21)18-11)28-17(22)12-2-4-13(5-3-12)29(25,26)19-6-8-27-9-7-19/h2-5,10H,6-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMALVBWGMRKQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

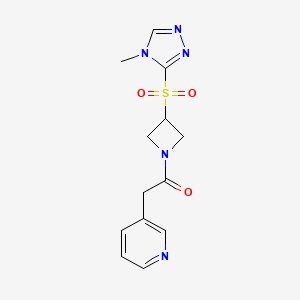
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2454117.png)
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2454118.png)

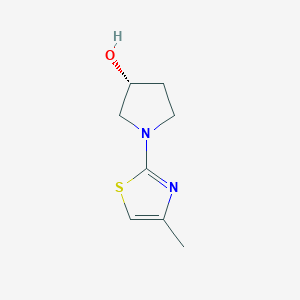
![3-Aminopyrido[1,2-a]pyrimidin-4-one;dihydrobromide](/img/structure/B2454123.png)

![1-[4-[4-(6-Chloropyrazin-2-yl)oxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2454129.png)

